4-tert-Butyl-N-(4-methylbenzyl)benzamide

Description

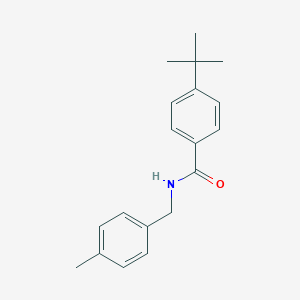

4-tert-Butyl-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 4-methylbenzyl substituent on the amide nitrogen. This compound is part of a broader class of benzamides studied for their diverse applications in medicinal chemistry, material science, and catalysis. Its molecular structure (C₁₉H₂₃NO) confers moderate lipophilicity (logP ~5.05), as inferred from structurally similar analogs like 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide .

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4g/mol |

IUPAC Name |

4-tert-butyl-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C19H23NO/c1-14-5-7-15(8-6-14)13-20-18(21)16-9-11-17(12-10-16)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |

InChI Key |

WJRQIBZWZOPRMN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares 4-tert-Butyl-N-(4-methylbenzyl)benzamide with key analogs, focusing on structural features, physicochemical properties, and biological activities:

*Molecular weight estimated based on formula (C₁₉H₂₃NO).

Key Findings from Comparisons :

Structural Influence on Biological Activity: The presence of 2-acylamino substituents (e.g., 2-hexanoylamino) in benzamide analogs significantly enhances PCAF histone acetyltransferase (HAT) inhibitory activity (67–79% at 100 μM), compared to anthranilic acid derivatives (34%) . N-substituents dictate target specificity. For example, the quinolin-8-yl group in 4-tert-butyl-N-(quinolin-8-yl)benzamide facilitates palladium-catalyzed coupling reactions, while the 4-methylbenzyl group in the target compound may influence neuroleptic activity via dopamine receptor interactions .

Physicochemical Properties :

- Lipophilicity (logP ~5.05) is consistent across tert-butyl benzamides, making them suitable for blood-brain barrier penetration. This property aligns with neuroleptic applications observed in benzamide derivatives like amisulpride and tiapride .

- Steric effects : The tert-butyl group enhances metabolic stability but may reduce solubility, necessitating formulation optimization for therapeutic use .

Safety and Toxicity: Analogs like 4-tert-butyl-N-(quinolin-8-yl)benzamide are classified as acutely toxic (CLP Category 4), requiring stringent handling protocols . While direct toxicity data for the target compound is unavailable, structural similarities warrant caution in occupational exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.